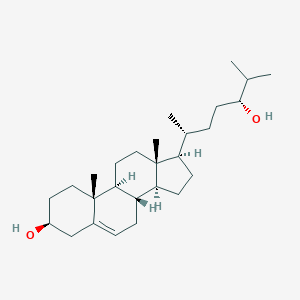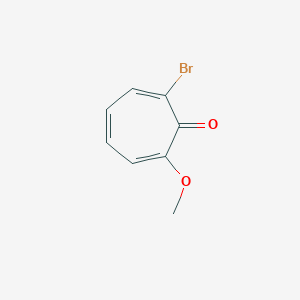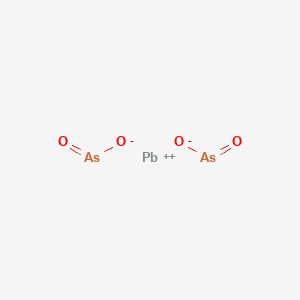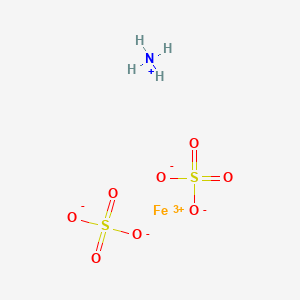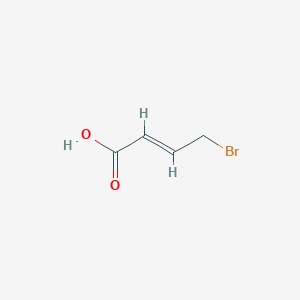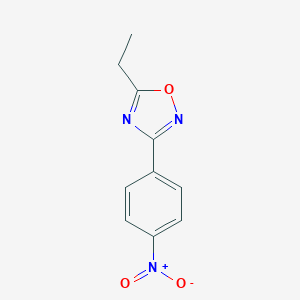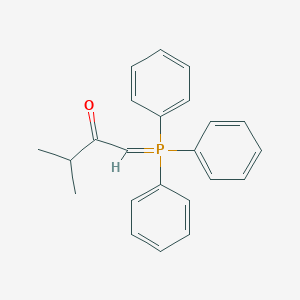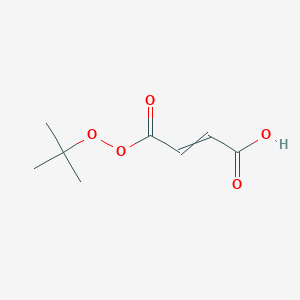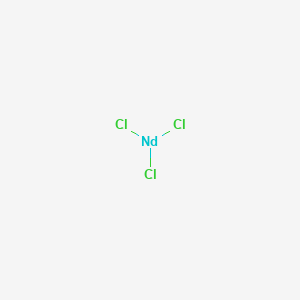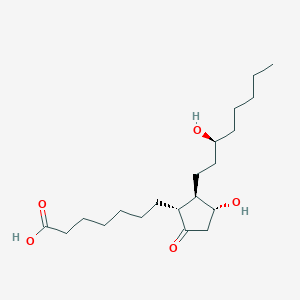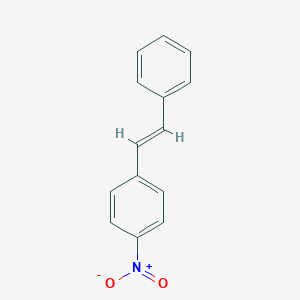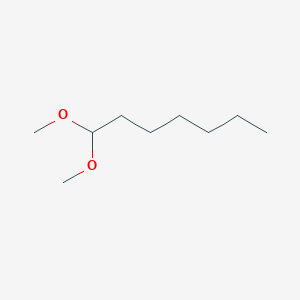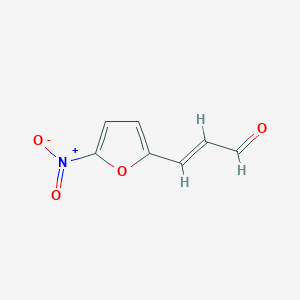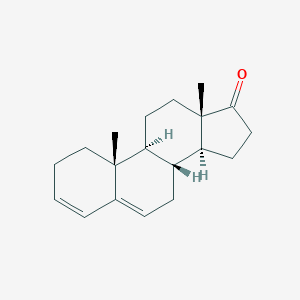
Androsta-3,5-dien-17-one
描述
Androsta-3,5-dien-17-one is a steroidal compound with the molecular formula C19H26O. It is a derivative of dehydroepiandrosterone (DHEA), an important endogenous steroid hormone. This compound is known for its role as an aromatase inhibitor, which means it can inhibit the conversion of androgens to estrogens. This property makes it significant in various biological and medical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Androsta-3,5-dien-17-one typically involves the transformation of steroidal precursors. One common method includes the use of dehydroepiandrosterone (DHEA) as a starting material. The process involves several steps, including oxidation and dehydrogenation reactions. For instance, DHEA can be oxidized to form androsta-1,4-diene-3,17-dione, which is then subjected to dehydrogenation to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves biotechnological approaches. These methods utilize microbial transformation processes, where specific strains of microorganisms, such as Aspergillus species, are employed to convert steroidal precursors into the desired product. This approach is advantageous due to its efficiency and environmentally friendly nature .
化学反应分析
Types of Reactions: Androsta-3,5-dien-17-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in ether as a solvent.
Reduction: Various reducing agents, such as sodium borohydride, under controlled conditions.
Substitution: Reagents like halogens or other nucleophiles in appropriate solvents.
Major Products:
Oxidation: Diepoxides, unsaturated vic-3,4-diols.
Reduction: Reduced steroidal derivatives.
Substitution: Substituted steroidal compounds.
科学研究应用
Androsta-3,5-dien-17-one has a wide range of scientific research applications:
作用机制
The primary mechanism of action of Androsta-3,5-dien-17-one involves the inhibition of the aromatase enzyme. Aromatase catalyzes the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels and increases the levels of androgens like testosterone. This hormonal balance is beneficial for various physiological processes, including muscle growth and reduction of estrogen-related side effects .
相似化合物的比较
Androsta-3,5-dien-7,17-dione (Arimistane): Similar in structure and function, also acts as an aromatase inhibitor.
3-Ethoxy-androsta-3,5-dien-17-one: Another derivative with similar properties but different functional groups.
Androstenedione: A precursor in the biosynthesis of androgens and estrogens, with a slightly different structure.
Uniqueness: Androsta-3,5-dien-17-one is unique due to its specific inhibition of aromatase, making it highly effective in regulating estrogen levels. Its structural properties also allow for various chemical modifications, making it versatile in synthetic chemistry and industrial applications .
属性
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINLAYUXSUKKHW-QAGGRKNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572238 | |
| Record name | Androsta-3,5-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-63-6 | |
| Record name | Androsta-3,5-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction pathway of Androsta-3,5-dien-17-one with meta-chloroperbenzoic acid?
A1: While this compound might be expected to form diepoxides when reacting with meta-chloroperbenzoic acid, research indicates that this is not the primary reaction pathway. Instead, the major products are unsaturated vicinal 3,4-diols. This suggests that the reaction favors the formation of diols over epoxides under the studied conditions []. Additionally, the reaction can lead to the formation of unsaturated hydroxy-meta-chlorobenzoates, particularly when using one equivalent of meta-chloroperbenzoic acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


